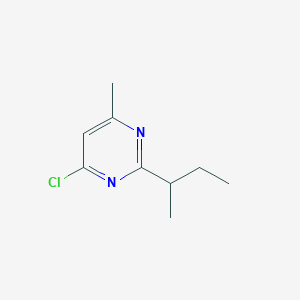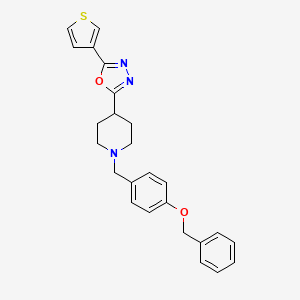
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a piperidine ring, a benzyloxybenzyl group, a thiophene ring, and an oxadiazole moiety, which contribute to its diverse chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
The 1,3,4-oxadiazole bearing compounds, including structures similar to the one , have been synthesized and analyzed for their potential in various biological activities. One such study involves the synthesis of N-substituted derivatives, highlighting the versatility and potential of 1,3,4-oxadiazole compounds in generating substances with significant biological properties (H. Khalid et al., 2016). Another research focused on producing a series of 5-substituted 1,3,4-oxadiazole compounds, further indicating the class's relevance in developing new biological agents (H. Khalid et al., 2016).
Biological Evaluation
1,3,4-Oxadiazole derivatives have demonstrated a range of biological activities, from antimicrobial to anticancer properties. For instance, novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles showed significant antibacterial and moderate antifungal activities, as well as promising results in molecular docking studies for antibacterial and antifungal action (S. Vankadari et al., 2013). Similarly, piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol have been synthesized and tested for their anticancer activities, showing cytotoxicity towards various human cancer cell lines (M. Murty et al., 2013).
Chemical Interactions
Research into the chemical interactions and modifications of 1,3,4-oxadiazole derivatives has revealed their potential in various applications, including as corrosion inhibitors and in creating protective layers on metals. These studies underscore the compound's versatility beyond its biological activities, suggesting broader applications in materials science and engineering (P. Ammal et al., 2018).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperidine Intermediate:
- Starting with 4-(benzyloxy)benzyl chloride, it reacts with piperidine under basic conditions to form 1-(4-(benzyloxy)benzyl)piperidine.
- Reaction conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), reflux.
-
Synthesis of the Oxadiazole Ring:
- The intermediate is then reacted with thiophene-3-carboxylic acid hydrazide to form the oxadiazole ring.
- Reaction conditions: Solvent (e.g., ethanol), dehydrating agent (e.g., phosphorus oxychloride), heating.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Investigated for potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Acts as a ligand in receptor binding studies.
Industry:
- Potential applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is largely dependent on its interaction with biological targets. It is believed to exert its effects through:
Binding to specific receptors: The piperidine and oxadiazole moieties may interact with neurotransmitter receptors or enzymes.
Modulation of molecular pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
2-(1-(4-(Methoxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(furan-3-yl)-1,3,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness:
- The presence of the benzyloxy group and thiophene ring in 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole provides unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
2-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-2-4-20(5-3-1)17-29-23-8-6-19(7-9-23)16-28-13-10-21(11-14-28)24-26-27-25(30-24)22-12-15-31-18-22/h1-9,12,15,18,21H,10-11,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPQLWJEXJDBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
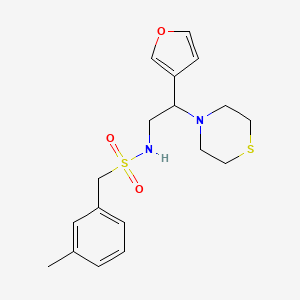
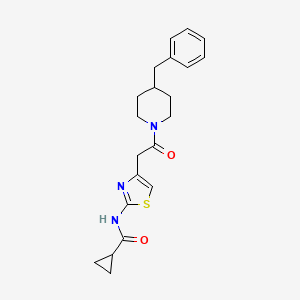
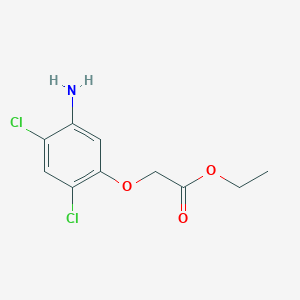
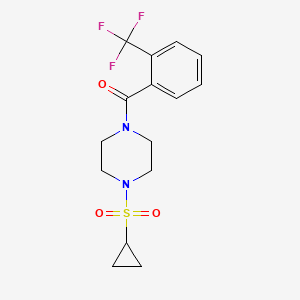
![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)
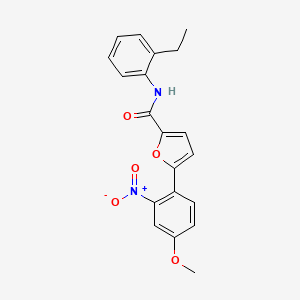
![(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride](/img/structure/B3008939.png)

![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)
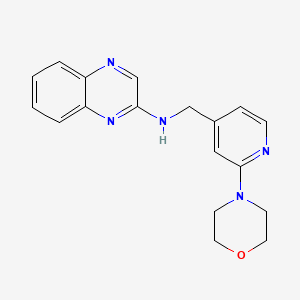
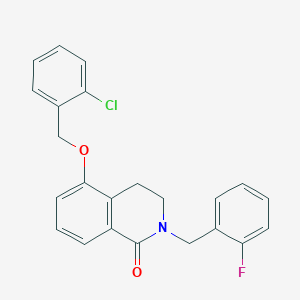
![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)

